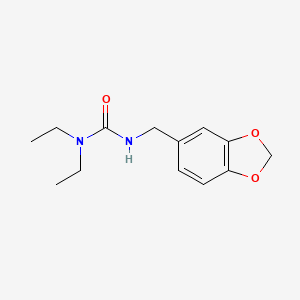
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea, also known as MDMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a member of the phenethylamine family and is structurally similar to both amphetamines and hallucinogens. It was first synthesized in 1912 by the German pharmaceutical company Merck, and its psychoactive properties were discovered in the 1970s.
Mécanisme D'action
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea primarily acts on the serotonin system in the brain, increasing the release of serotonin and inhibiting its reuptake. This leads to increased serotonin levels in the synaptic cleft, resulting in enhanced mood, empathy, and sociability. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea also affects the release of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has a range of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. It can also cause changes in the levels of various hormones, including cortisol and oxytocin. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been shown to increase empathy and social bonding, and it may also have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has several advantages for use in lab experiments, including its well-documented pharmacology and the availability of reliable animal models. It is also relatively easy to administer and has a rapid onset of action. However, N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea also has several limitations, including its potential for abuse and the potential for adverse effects on the cardiovascular and nervous systems.
Orientations Futures
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea, including further investigation of its therapeutic potential for psychiatric disorders, the development of safer and more effective analogs, and the exploration of its potential for use in psychotherapy and other clinical settings. Additionally, research is needed to better understand the long-term effects of N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea use and to develop strategies for minimizing the potential risks associated with its use.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have significant effects on mood, empathy, and social behavior. N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea has been investigated as a treatment for various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Several clinical trials have shown promising results, and the FDA has designated N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylurea as a breakthrough therapy for PTSD.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-15(4-2)13(16)14-8-10-5-6-11-12(7-10)18-9-17-11/h5-7H,3-4,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGGDHCNJQCCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2H-1,3-Benzodioxol-5-YL)methyl]-3,3-diethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



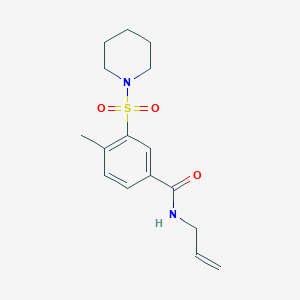
![2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile](/img/structure/B4394788.png)
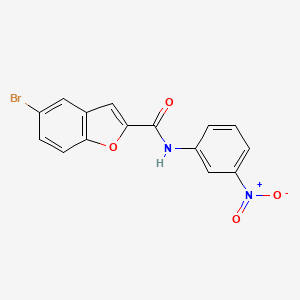

![N-(5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4394799.png)
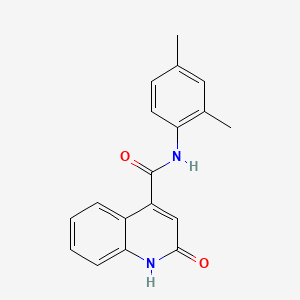
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)

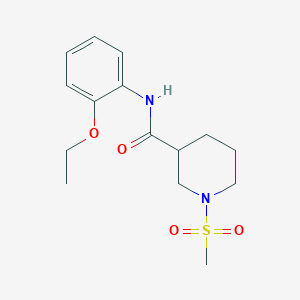
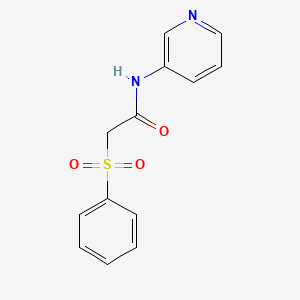

![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)
![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)